H-Arg(Tos)-OH
Description
Properties
IUPAC Name |
(2S)-2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-13(15)16-8-2-3-11(14)12(18)19/h4-7,11H,2-3,8,14H2,1H3,(H,18,19)(H3,15,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTWQHUEZWYAOI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428591 | |
| Record name | H-Arg(Tos)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4353-32-6 | |
| Record name | H-Arg(Tos)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the α-Amino Group
The synthesis begins with protecting arginine’s α-amino group to prevent unwanted side reactions. A common approach involves trityl (triphenylmethyl) protection under basic conditions. For example, Nα-trityl-arginine is synthesized by reacting L-arginine with trityl chloride in the presence of sodium hydroxide (NaOH) or potassium hydroxide (KOH) as acid acceptors. This step is performed in polar organic solvents such as tetrahydrofuran (THF) or dioxane at 30–50°C to minimize racemization.
Reaction Conditions:
Introduction of the Tosyl Group
The protected arginine derivative undergoes tosylation at the ω-guanidino nitrogen using p-toluenesulfonyl chloride (Tos-Cl). This reaction is typically conducted in dichloromethane (DCM) or dimethylformamide (DMF) with a tertiary amine base like triethylamine (TEA) to scavenge HCl.
Key Data:
Deprotection and Final Purification
Selective removal of the trityl group is achieved using hydrochloric acid (HCl) in a polar aprotic solvent like methanol. The resulting H-Arg(Tos)-OH precipitates as a hydrochloride salt, which is neutralized and purified via recrystallization from ethanol/water mixtures.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. A patent by outlines a three-step process:
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Bulk Tritylation: Arg reacts with trityl chloride in THF at 40°C using NaOH.
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Tosylation: Tos-Cl is added in DMF with TEA.
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Acidic Deprotection: HCl in methanol removes trityl, yielding this compound·HCl.
Industrial Challenges:
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Solvent Recovery: THF and DMF are recycled via distillation.
Stereochemical Considerations
Racemization at the α-carbon is a critical concern. Studies show that using mild bases (e.g., MTBD) instead of NaOH reduces epimerization during tosylation. For example, reports <2% racemization with MTBD versus 8–10% with NaOH at 65°C.
Mitigation Strategies:
Solvent Systems and Reaction Optimization
Solvent choice profoundly impacts yield and purity:
Polar aprotic solvents (e.g., DMF) enhance Tos-Cl reactivity but may require stringent drying to prevent hydrolysis.
Purification Techniques
Laboratory-Scale:
Industrial-Scale:
Recent Advances
Chemical Reactions Analysis
Types of Reactions: H-Arg(Tos)-OH undergoes various chemical reactions, including:
Substitution Reactions: The toluenesulfonyl group can be replaced by other protecting groups or functional groups under specific conditions.
Deprotection Reactions: The toluenesulfonyl group can be removed using strong acids like trifluoroacetic acid or hydrogen fluoride, yielding free arginine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate can be used to facilitate substitution reactions.
Deprotection Reactions: Strong acids like trifluoroacetic acid or hydrogen fluoride are commonly used for deprotection.
Major Products:
Substitution Products: Depending on the substituent introduced, various arginine derivatives can be obtained.
Deprotection Products: Free arginine is the major product obtained after deprotection.
Scientific Research Applications
Peptide Synthesis
H-Arg(Tos)-OH is extensively used in peptide synthesis due to its ability to selectively protect the guanidino group of arginine. This selectivity allows for the controlled formation of peptides without interference from other functional groups. The compound's utility in this area is crucial for developing complex peptide-based therapeutics.
Key Characteristics:
- Molecular Formula: C13H20N4O4S
- Molecular Weight: 328.39 g/mol
- Protecting Group Type: Sulfonyl group
Case Study:
In a study by Berthet et al. (2017), this compound was incorporated into a model tripeptide using a solid-phase synthesis approach. The results demonstrated that the use of this protecting group facilitated the efficient synthesis of peptides while maintaining high purity levels. The study highlighted the advantages of using this compound in combination with other protecting groups to optimize peptide synthesis strategies .
Bioconjugation
Bioconjugation refers to the process of linking biomolecules to other molecules, which is essential for creating targeted drug delivery systems. This compound plays a pivotal role in this area by enabling the attachment of therapeutic agents to proteins or peptides.
Application Insights:
- Enhances specificity in targeting cancer cells.
- Facilitates the development of antibody-drug conjugates (ADCs).
Data Table: Bioconjugation Applications
| Application Area | Description |
|---|---|
| Targeted Drug Delivery | Utilizes this compound to link drugs to antibodies for enhanced efficacy. |
| Diagnostic Assays | Improves the accuracy of assays through specific biomolecule interactions. |
Enzyme Inhibition Studies
Researchers employ this compound to study enzyme inhibition mechanisms, which provides insights into metabolic pathways and potential therapeutic targets. This application is vital for drug discovery and understanding disease mechanisms.
Research Findings:
A study focused on enzyme kinetics demonstrated that derivatives of this compound could be used to inhibit specific proteases, thereby shedding light on their roles in various biological processes .
Diagnostic Reagents
The compound can act as a reagent in diagnostic tests, particularly those requiring specific binding interactions. This capability enhances the accuracy and reliability of medical diagnostics.
Application Insights:
- Used in assays for disease markers.
- Improves specificity and sensitivity in immunoassays.
Research on Protein Interactions
This compound aids scientists in investigating protein-protein interactions, which are crucial for understanding cellular processes and disease mechanisms.
Significance:
Understanding these interactions can lead to new therapeutic strategies for diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of H-Arg(Tos)-OH primarily involves its role as a protected amino acid in peptide synthesis. The toluenesulfonyl group protects the amino group of arginine, preventing unwanted side reactions during peptide bond formation. Once the desired peptide is synthesized, the protecting group can be removed to yield the free peptide.
Comparison with Similar Compounds
Stability and Deprotection Efficiency
- This compound : Shows moderate stability under acidic conditions. For example, TFMSA cleaves Tosyl quantitatively, but MSA achieves only 43% cleavage after 60 minutes . This makes it suitable for stepwise synthesis requiring controlled deprotection.
- H-Arg(Pbf)-OH : Superior for Fmoc chemistry due to its rapid cleavage with trifluoroacetic acid (TFA), avoiding harsh reagents like HF .
- H-Arg(Tip)-OH : Highly stable under TFA but fully cleaved by MSA, making it ideal for orthogonal protection strategies .
- H-Arg(NO$_2$)-OH: Least stable, with only 25% cleavage under MSA, limiting its utility .
Solubility and Handling
- Tosyl and Mbs groups reduce aqueous solubility but enhance compatibility with organic solvents. Pbf and Tip derivatives exhibit better solubility in chloroform and DCM, facilitating coupling in hydrophobic environments .
- This compound requires careful handling due to its sensitivity to light and moisture, whereas Pbf-protected arginine is more stable under ambient conditions .
Research Findings
- Synthetic Efficiency : H-Arg(Pbf)-OH achieves >98% coupling efficiency in automated synthesizers, outperforming Tosyl derivatives in Fmoc protocols .
- Deprotection Challenges : Tosyl requires TFMSA, which can degrade acid-labile residues (e.g., methionine), whereas Pbf and Tip groups avoid this issue .
- Cost-Effectiveness : Tosyl derivatives are less expensive than Pbf but require pricier cleavage reagents, offsetting savings .
Biological Activity
H-Arg(Tos)-OH, or N'-p-Toluolsulfonyl-L-arginine, is a derivative of the amino acid arginine that has garnered attention for its unique biological properties. This article explores its biological activity, synthesis, applications in peptide chemistry, and relevant research findings.
This compound has the following chemical characteristics:
- Chemical Formula : C13H17N3O4S
- CAS Number : 4353-32-6
- Molecular Weight : 299.36 g/mol
- Melting Point : Approximately 90 °C (dec.)
This compound serves as a protecting group for the amino group of arginine during peptide synthesis, allowing for selective reactions without interfering with other functional groups.
This compound exhibits biological activity primarily through its role in the synthesis of peptides. The tosyl group enhances the reactivity of the arginine side chain, facilitating various biochemical interactions. The compound is particularly useful in solid-phase peptide synthesis (SPPS), where it helps prevent undesired side reactions that can occur with free amino groups.
Applications in Research
- Peptide Synthesis :
-
Biological Assays :
- Studies have shown that peptides synthesized using this compound can exhibit enhanced biological activities, such as improved binding affinities to receptors or increased enzymatic activity. For instance, modifications to peptide sequences using this compound have been linked to increased efficacy in therapeutic applications .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
Case Studies
-
Therapeutic Peptide Development :
A study investigated the use of this compound in developing a peptide aimed at modulating immune responses. The resulting peptide demonstrated enhanced binding to immune receptors and improved efficacy in cellular assays compared to its unmodified counterparts. -
Antimicrobial Peptides :
Research on antimicrobial peptides synthesized with this compound revealed that these peptides exhibited potent activity against various bacterial strains, showcasing the potential for this compound in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for incorporating H-Arg(Tos)-OH into solid-phase peptide synthesis (SPPS)?
- Methodology : Use coupling agents like HOBt or HBTU in anhydrous DMF, with a 2-4 fold molar excess of the protected amino acid. Monitor completion via Kaiser test or ninhydrin assay. Post-coupling, employ TFA/water scavenger systems for Tosyl group stability analysis .
- Data Contradictions : Some studies report reduced coupling efficiency at temperatures >25°C due to steric hindrance from the Tosyl group, while others suggest elevated temperatures (30-35°C) improve kinetics in hydrophobic peptides. Reconcile by optimizing solvent polarity and resin swelling .
Q. Which analytical techniques are most reliable for assessing this compound purity and stability under varying storage conditions?
- Methodology : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment. For stability, combine NMR (monitor Tosyl aromatic protons at δ 7.2-7.8 ppm) and TGA/DSC to evaluate thermal degradation thresholds. Store at -20°C under argon to prevent hydrolysis .
Q. How does the Tosyl group in this compound influence solubility compared to unprotected arginine?
- Methodology : Compare partition coefficients (logP) via shake-flask method (octanol/water). The Tosyl group increases hydrophobicity, enhancing solubility in organic solvents (e.g., DMF, DCM) but reducing aqueous solubility. This impacts SPPS resin compatibility and purification workflows .
Advanced Research Questions
Q. What competing side reactions (e.g., guanidino group activation) occur during this compound coupling, and how do they impact peptide yield?
- Methodology : Use LC-MS to identify byproducts like lactam formation or Tosyl group migration. Mitigate via low-temperature coupling (0-4°C) and orthogonal protection strategies (e.g., Pmc/Pbf groups for guanidino protection). Compare kinetic data across different activating reagents (DIC vs. HATU) .
- Data Contradictions : Some protocols report Tosyl deprotection under acidic SPPS conditions, while others note stability. Resolve via controlled TFA exposure time and scavenger systems (e.g., triisopropylsilane) to minimize sulfonic acid formation .
Q. How can computational modeling predict the conformational behavior of this compound in peptide chains?
- Methodology : Perform molecular dynamics simulations (AMBER/CHARMM force fields) to analyze steric effects of the Tosyl group on peptide folding. Validate with X-ray crystallography or circular dichroism (CD) spectroscopy for helical/beta-sheet propensity .
Q. What strategies mitigate acidolytic instability of the Tosyl group during global deprotection in peptide synthesis?
- Methodology : Replace Tosyl with more acid-stable groups (e.g., Mtr or Pbf) for long-chain peptides. For Tosyl retention, employ stepwise deprotection using HBr/acetic acid (30% v/v) at 0°C. Monitor via LC-MS and compare with Edman degradation sequencing .
Methodological Frameworks for Data Interpretation
Q. How should researchers address discrepancies in reported pKa values for the Tosyl-protected guanidino group?
- Approach : Re-measure pKa via potentiometric titration in DMSO/water mixtures (to mimic SPPS environments). Cross-validate with DFT calculations (Gaussian09) to model electronic effects. Address inconsistencies by standardizing solvent systems and ionic strength .
Q. What criteria define rigorous batch-to-batch reproducibility of this compound in multi-step syntheses?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

